Methylhydrasteine methyl ester is a chemical compound that belongs to the class of methyl esters. It is derived from methylhydrasteine, a compound known for its potential biological activities. Methyl esters are typically formed through the esterification of carboxylic acids with methanol, resulting in various applications in both scientific research and industrial processes.
Methylhydrasteine methyl ester can be synthesized from its parent compound, methylhydrasteine, which is often obtained from natural sources or synthesized in the laboratory. The synthesis of methyl esters generally involves the reaction of the corresponding acid with methanol, facilitated by various catalysts or reagents.
Methylhydrasteine methyl ester can be classified as:
The synthesis of methylhydrasteine methyl ester can be achieved through several methods, including:
Methylhydrasteine methyl ester features a molecular structure characterized by:
Methylhydrasteine methyl ester can undergo various chemical reactions typical for esters, including:
The kinetics of these reactions often depend on factors such as temperature, concentration of reactants, and presence of catalysts. For instance, hydrolysis rates increase significantly under acidic or basic conditions.
The mechanism by which methylhydrasteine methyl ester exerts its effects may involve:
Physical property data often aligns with those of other simple alkyl esters, indicating predictable behavior in various chemical environments.
Methylhydrasteine methyl ester has several scientific uses including:
The biosynthesis and degradation of methyl ester compounds like methylhydrasteine methyl ester are governed by reversible carboxyl methylation-demethylation cycles, which serve as critical regulatory switches in plant secondary metabolism. Carboxyl methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, modifies bioactive molecules by adding methyl groups to carboxyl functionalities. This modification enhances compound volatility, alters cellular localization, and modulates biological activity. Conversely, demethylation, mediated by methylesterases (MES), hydrolyzes these methyl esters to regenerate free acids, enabling dynamic control over metabolite pools. In the context of methylhydrasteine biosynthesis, methylation transforms hydrasteine—a benzylisoquinoline alkaloid precursor—into its methyl ester derivative, significantly altering its physicochemical properties and bioactivity [5] [6].
The equilibrium between methylation and demethylation is influenced by cellular SAM:S-adenosylhomocysteine (SAH) ratios. Elevated SAH levels, as observed in metabolic dysregulation scenarios, competitively inhibit methyltransferases due to structural similarity with SAM (Ki ≈ 1.75 × 10−6 M for bacterial enzymes), thereby shifting the balance toward demethylated states [1] [5]. This reversible modification system enables plants to rapidly respond to environmental stimuli, such as pathogen attack, by modulating the accumulation of defense compounds like methylated alkaloids.
Table 1: Key Enzymes in Methyl Ester Dynamics
| Enzyme Class | Function | Cofactor/Activators | Inhibitors | Biological Role |
|---|---|---|---|---|
| Methyltransferases (e.g., SABATH) | Carboxyl methylation | SAM, Mg2+ | SAH (Ki ≈ µM range) | Volatilization, detoxification |
| Methylesterases (MES) | Demethylation | Water, serine nucleophile | Organophosphates | Signal termination, acid regeneration |
| α/β-Hydrolases | Ester bond hydrolysis | Conserved catalytic triad | Heavy metals | Substrate recycling |
SABATH methyltransferases constitute an evolutionarily diverse enzyme family responsible for synthesizing methyl ester precursors, including those leading to methylhydrasteine formation. These enzymes exhibit a conserved tertiary structure comprising two domains: an N-terminal dimerization domain and a C-terminal catalytic domain housing the SAM-binding pocket. Structural analyses of Arabidopsis IAA methyltransferase (IAMT) and Clarkia breweri salicylic acid methyltransferase (SAMT) reveal a characteristic Rossmann-fold for SAM binding and a substrate-binding cavity lined with variable residues that confer substrate specificity [6] [9]. For methylhydrasteine biosynthesis, SABATH enzymes likely methylate hydrasteine’s carboxyl group, leveraging SAM as the methyl donor.
Substrate discrimination is a hallmark of SABATH evolution. Studies on SAMT demonstrate that a single active-site residue dictates specificity for salicylic acid over benzoic acid. For example, SAMT enzymes with methionine at position 150 (e.g., Datura wrightii) exhibit >10-fold preference for salicylic acid, whereas a histidine substitution at this position (Met150His mutant) abolishes discrimination, yielding near-equivalent methylation of both substrates [2]. This residue corresponds to a positively selected site (dN/dS = 10.8) identified through branch-sites tests, highlighting how minor structural changes dramatically alter catalytic efficiency. Such specificity ensures metabolic channeling toward physiologically relevant products—e.g., methyl salicylate for pollinator attraction or defense—while minimizing competitive inhibition by structurally analogous substrates like benzoic acid [2] [6].
Table 2: SABATH Methyltransferase Substrate Specificity Determinants
| Enzyme | Plant Source | Preferred Substrate | Key Specificity Residue | Catalytic Efficiency (kcat/Km, M−1s−1) |
|---|---|---|---|---|
| SAMT | Datura wrightii | Salicylic acid | Met150 | 1.2 × 105 (salicylic acid) |
| SAMT Met150His mutant | Datura wrightii | Salicylic acid/benzoic acid | His150 | ∼6.0 × 104 (both) |
| IAMT | Arabidopsis thaliana | Indole-3-acetic acid | Lys10, Gln25 | 8.7 × 103 |
Demethylation of methylhydrasteine methyl ester is catalyzed by methylesterases (MES), which belong to the α/β-hydrolase superfamily. These enzymes employ a conserved catalytic triad (typically Ser-His-Asp/Glu) to hydrolyze methyl esters into free acids and methanol. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the serine residue on the carbonyl carbon of the ester bond, forming an acyl-enzyme intermediate; and (2) hydrolysis of this intermediate by water, regenerating the active enzyme [4] [10].
The MES family includes specialized enzymes like pimeloyl-ACP methyl ester esterases (e.g., BioH, BtsA) and glucuronoyl esterases. BtsA from Moraxella catarrhalis exemplifies this mechanism, utilizing Ser117-His254-Asp287 for esterolysis. Mutagenesis of Ser117 ablates activity, confirming its essential role [4]. Similarly, glucuronoyl esterases from Schizophyllum commune hydrolyze lignin-carbohydrate ester bonds in plant cell walls, exhibiting higher catalytic efficiency for 4-O-methyl-D-glucuronic acid methyl esters (kcat/Km ≈ 14.7 s−1mM−1) than for D-glucuronic acid esters due to optimized active-site interactions with the 4-O-methyl group [10]. This precision ensures substrate-selective demethylation within complex metabolic networks.
Substrate recognition by α/β-hydrolases is governed by structural features of the substrate-binding pocket, including steric constraints, hydrophobicity, and hydrogen-bonding networks. Mycobacterial serine hydrolases, for instance, exhibit distinct preferences for fatty acid methyl esters (FAMEs) based on acyl-chain length and branching. Fluorogenic substrate profiling reveals that Mycobacterium smegmatis hydrolases preferentially hydrolyze esters with C4–C8 chains, while longer chains (≥C12) are processed more slowly due to suboptimal binding in the shallow active site [3].
Glucuronoyl esterases further illustrate how subtle active-site variations dictate specificity. These enzymes hydrolyze methyl esters of glucuronic acid but discriminate against non-uronic acid substrates. Kinetic analyses show catalytic efficiency (kcat/Km) is 50-fold higher for 4-O-methyl-D-glucuronic acid methyl ester than for D-glucuronic acid methyl ester, attributed to hydrophobic interactions with the 4-O-methyl group [10]. For methylhydrasteine demethylation, hydrolases likely recognize the benzylisoquinoline scaffold through π-stacking and hydrogen-bonding interactions within a compact substrate channel, as observed in plant MES enzymes. Such specificity prevents unintended hydrolysis of structurally distinct methyl esters (e.g., methyl jasmonate or methyl salicylate), ensuring metabolic fidelity [3] [10].
Table 3: Substrate Specificity Profiles of α/β-Hydrolases
| Enzyme | Source | Optimal Substrate | Structural Determinants of Specificity | Relative Activity (%) |
|---|---|---|---|---|
| LipA | Mycobacterium smegmatis | Butyrate methyl ester (C4) | Shallow acyl-binding pocket | 100 (C4) vs. 22 (C12) |
| Glucuronoyl esterase | Schizophyllum commune | 4-O-methyl-D-glucuronic acid methyl ester | Hydrophobic cavity for 4-O-methyl group | 100 vs. 2 (D-glucuronic acid ester) |
| BtsA | Moraxella catarrhalis | Pimeloyl-ACP methyl ester | Catalytic triad (Ser-His-Asp), ACP recognition | Specific for pimeloyl moiety |
Compounds Mentioned
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